molecular formula C13H11Cl2NO B1351614 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-30-9

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1351614
Key on ui cas rn: 65619-30-9
M. Wt: 268.13 g/mol
InChI Key: YDVFTCZQEZJUIH-UHFFFAOYSA-N
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Patent
US08877975B2

Procedure details

To 12-L, four-neck flask equipped with a temperature probe, reflux condenser and overhead stirrer was charged with methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate (424 g, crude, 350 g theoretical, 1.07 mol), brine (500 mL) and DMSO (3.4 L). The mixture was heated to 135° C. and stirred for 12 h. The progress of the reaction was monitored by TLC (4:6 EtOAc/Heptane; stained using Hanessian solution). The reaction mixture was cooled to room temperature and combined with the crude mixture from a previous 145 g batch reaction, diluted with water (6 L), extracted with MTBE (6 L), and then EtOAc/MTBE (3:5, 8 L). The organics were combined and washed with brine (4×2.5 L), dried over MgSO4, filtered and concentrated under reduced pressure at 40-45° C. to afford a residue which was triturated with heptane/MTBE (1:1, 1.2 L). The resulting slurry was stirred for 0.5 h, filtered and dried under high vacuum for 2 h to afford the title compound [313 g, 77% over 2 steps, 100% (AUC) by GC] as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): δ 7.9 (d, 1H), 7.75 (dd, 1H), 7.6 (dd, 1H), 2.8-2.5 (m, 2H), 2.48-2.3 (m, 6H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].CS(C)=O.CCOC(C)=O.CCCCCCC>[Cl-].[Na+].O.O>[Cl:21][C:16]1[CH:15]=[C:14]([C:3]2([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][CH2:8]2)[CH:19]=[CH:18][C:17]=1[Cl:20] |f:2.3,4.5.6|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate
Quantity
424 g
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
3.4 L
Type
reactant
Smiles
CS(=O)C
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCCC
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (6 L)
WASH
Type
WASH
Details
washed with brine (4×2.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 40-45° C.
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with heptane/MTBE (1:1, 1.2 L)
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 313 g
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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